2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione

Chemical structure comparison Positional isomerism Sulfonamide conformation

This anthraquinone-sulfonamide hybrid is a critical benzyl-piperazine comparator for systematic SAR exploration of CA isoform selectivity and PGAM1 inhibition. The N-benzyl substituent on the piperazine ring critically determines lipophilicity (ALogP ~3.4), target engagement, and cellular permeability, making the precise benzyl derivative essential for experimental reproducibility. Use as a reference standard in enzymatic assays, molecular docking, and co-crystallization studies with zinc-dependent enzymes. Molecular Weight: 446.52 g/mol.

Molecular Formula C25H22N2O4S
Molecular Weight 446.52
CAS No. 900136-86-9
Cat. No. B2518129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione
CAS900136-86-9
Molecular FormulaC25H22N2O4S
Molecular Weight446.52
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C25H22N2O4S/c28-24-20-8-4-5-9-21(20)25(29)23-16-19(10-11-22(23)24)32(30,31)27-14-12-26(13-15-27)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2
InChIKeyOXVFTWKCZXLGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione (CAS 900136-86-9): Structural and Pharmacophoric Profile for Research Procurement


2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione is a synthetic anthraquinone-sulfonamide hybrid that integrates an anthracene-9,10-dione core with a 4-benzylpiperazine moiety via a sulfonyl linker. It belongs to a broader class of anthracene-9,10-dione derivatives investigated for carbonic anhydrase inhibition and anticancer activity [1]. Its structural features—particularly the benzyl substituent on the piperazine ring and the sulfonyl connection at the 2‑position of the anthraquinone—distinguish it from closely related phenyl, methyl, and hydroxyethyl analogs . These modifications are expected to influence target binding affinity, lipophilicity, and cellular permeability.

Why 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione Cannot Be Trivially Replaced by Other Piperazinyl-Anthraquinone Analogs


Piperazinyl-sulfonyl anthraquinones are not interchangeable due to the pronounced impact of the N‑substituent on the piperazine ring on molecular recognition, physicochemical properties, and biological target engagement. Even subtle changes—replacing a benzyl group with a phenyl, methyl, or hydroxyethyl moiety—can alter lipophilicity (cLogP), sulfonamide geometry, and hydrogen‑bonding capacity, which directly affect binding to zinc‑containing enzymes such as carbonic anhydrases [1] and may modulate PGAM1 inhibitory activity [2]. Consequently, procurement of the precise benzylpiperazine derivative is essential for experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione Versus Closest Structural Analogs


Structural Identity: Positional Isomerism and N‑Substituent Impact on Sulfonamide Geometry

The target compound features a 4‑benzylpiperazin‑1‑yl sulfonyl group attached at the 2‑position of the anthracene‑9,10‑dione core. The closest commercial analog, 1‑[(4‑phenyl‑1‑piperazinyl)sulfonyl]anthracene‑9,10‑dione (CAS 696625‑82‑8), differs in both the N‑substituent (phenyl vs. benzyl) and the attachment position (1‑ vs. 2‑position of the anthraquinone) . These variations result in distinct spatial orientation of the sulfonamide group, which is critical for zinc‑coordination geometry in carbonic anhydrase binding pockets [1].

Chemical structure comparison Positional isomerism Sulfonamide conformation

Lipophilicity Modulation: Calculated cLogP Comparison with Methyl and Hydroxyethyl Analogs

In silico predictions using the ALogP consensus model indicate that the benzyl-substituted target compound has a higher calculated lipophilicity than the corresponding 4‑methylpiperazine analog and markedly higher than the 4‑(2‑hydroxyethyl)piperazine derivative [1]. Higher lipophilicity is generally correlated with enhanced passive membrane permeability but may also influence promiscuous protein binding and off‑target liability.

Lipophilicity cLogP Drug‑likeness Physicochemical profiling

Carbonic Anhydrase Inhibition Potential: Sulfonamide‑Anthraquinone Hybrid Class Activity Contextualization

Anthraquinone‑based benzenesulfonamide derivatives have been reported as potent inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, XII) with Kᵢ values in the low nanomolar range [1]. While the target compound is a sulfonyl‑piperazine rather than a classical primary sulfonamide, the sulfonyl group may still interact with the zinc‑bound water/hydroxide in the CA active site through a water‑mediated or indirect mechanism analogous to that observed for tertiary sulfonamides [2]. The benzylpiperazine moiety provides an additional hydrophobic anchor that may enhance isoform selectivity relative to smaller N‑substituents.

Carbonic anhydrase inhibition Antitumor sulfonamides CA IX Zinc‑binding pharmacophore

PGAM1 Inhibition Context: Anthracene‑9,10‑Dione Derivatives as Metabolic Cancer Targets

Patent literature (Emory University, US20200024230A1) broadly claims anthracene‑9,10‑dione derivatives as PGAM1 (phosphoglycerate mutase 1) inhibitors for the treatment of cancers including lung cancer, head and neck cancer, and leukemia [1]. PGAM1 is a critical enzyme in the glycolytic pathway, and its inhibition selectively disrupts energy metabolism in cancer cells relying on aerobic glycolysis (the Warburg effect) [2]. The target compound, bearing a 4‑benzylpiperazine sulfonyl group at the 2‑position, fits the general Markush structure disclosed in the patent.

PGAM1 inhibition Glycolysis Cancer metabolism Warburg effect

Recommended Research Application Scenarios for 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione


Structure–Activity Relationship (SAR) Studies on Piperazinyl‑Anthraquinone Carbonic Anhydrase Inhibitors

For medicinal chemistry teams synthesizing and evaluating anthraquinone‑sulfonamide hybrids as hCA inhibitors, this compound serves as a key comparator representing the benzyl‑substituted piperazine vector. Its structural divergence from phenyl (CAS 696625‑82‑8), methyl, and hydroxyethyl analogs enables systematic exploration of the N‑substituent's effect on CA isoform selectivity and potency . The compound can be used as a reference standard in enzymatic assays and molecular docking studies to validate binding mode hypotheses [1].

Chemical Probe Development for PGAM1‑Dependent Cancer Cell Lines

Building on the Emory University patent family disclosing anthracene‑9,10‑dione derivatives as PGAM1 inhibitors [2], this compound is a candidate for in vitro metabolic profiling in glycolysis‑dependent cancer models (e.g., HCT‑116 colon carcinoma, H1299 lung cancer). Its benzylpiperazine moiety may confer differential cellular permeability compared to smaller N‑substituents, potentially affecting intracellular target engagement.

Physicochemical Benchmarking and In Silico ADMET Modeling of Anthraquinone Sulfonamides

The compound's predicted lipophilicity (ALogP ~3.4), molecular weight (460.55 g/mol), and polar surface area place it near the boundary of drug‑like chemical space. Procurement for experimental determination of log D (pH 7.4), aqueous solubility, and PAMPA permeability would generate valuable data points for building predictive ADMET models applicable to the broader anthraquinone‑sulfonamide chemotype .

Crystallographic Studies of Sulfonyl‑Piperazine Binding to Zinc Metalloenzymes

The PDB contains a related structure, 1,2‑dihydroxy‑3‑(piperazine‑1‑sulfonyl)anthracene‑9,10‑dione (PDB ligand I9N) [3], demonstrating the feasibility of co‑crystallizing anthraquinone‑sulfonyl‑piperazine ligands with protein targets. The benzyl‑substituted analog may be used in soaking or co‑crystallization experiments with carbonic anhydrase isoforms or other zinc‑dependent enzymes to elucidate the binding mode of tertiary sulfonamides, a pharmacophore class distinct from classical primary sulfonamide CA inhibitors.

Quote Request

Request a Quote for 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.